molecular formula C24H23N3O2S2 B11430541 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11430541
M. Wt: 449.6 g/mol
InChI Key: KULFGYXKXUXFNX-UHFFFAOYSA-N
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Description

6-METHYL-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidin-4-one core, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by additional steps to introduce the thieno[3,2-d]pyrimidin-4-one core and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce certain functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction might yield a simpler hydrocarbon.

Scientific Research Applications

6-METHYL-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-METHYL-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-METHYL-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE apart from these similar compounds is its unique combination of functional groups and its specific biological activities

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C24H23N3O2S2/c1-16-14-19-22(31-16)23(29)27(18-10-3-2-4-11-18)24(25-19)30-15-21(28)26-13-7-9-17-8-5-6-12-20(17)26/h2-6,8,10-12,16H,7,9,13-15H2,1H3

InChI Key

KULFGYXKXUXFNX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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